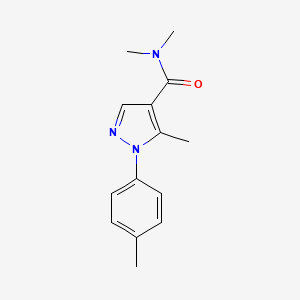
Methyl 1-(quinoline-2-carbonyl)piperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(quinoline-2-carbonyl)piperidine-4-carboxylate is a chemical compound that has been used in scientific research for its potential applications in various fields. It is a synthetic molecule that has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of Methyl 1-(quinoline-2-carbonyl)piperidine-4-carboxylate is not fully understood. However, it has been suggested that it may act as an inhibitor of certain enzymes, such as histone deacetylases (HDACs), which are involved in the regulation of gene expression. It has also been suggested that it may act as an antioxidant, protecting cells from oxidative stress.
Biochemical and Physiological Effects:
Methyl 1-(quinoline-2-carbonyl)piperidine-4-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, as well as protect neurons from oxidative stress and inflammation. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 1-(quinoline-2-carbonyl)piperidine-4-carboxylate has several advantages for lab experiments. It is a synthetic molecule that can be easily synthesized using different methods. It is also stable and can be stored for long periods. However, it also has some limitations, such as its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of Methyl 1-(quinoline-2-carbonyl)piperidine-4-carboxylate. One direction is to further investigate its potential as an anti-cancer agent, as well as its potential as a neuroprotective agent. Another direction is to study its mechanism of action in more detail, in order to better understand its effects on cells and tissues. Additionally, future research could focus on developing new methods for synthesizing Methyl 1-(quinoline-2-carbonyl)piperidine-4-carboxylate, as well as improving its solubility in water.
Méthodes De Synthèse
Methyl 1-(quinoline-2-carbonyl)piperidine-4-carboxylate can be synthesized using different methods. One of the common methods is the condensation reaction between quinoline-2-carboxylic acid and piperidine-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in a solvent such as dichloromethane or tetrahydrofuran (THF) and yields Methyl 1-(quinoline-2-carbonyl)piperidine-4-carboxylate as a white solid.
Applications De Recherche Scientifique
Methyl 1-(quinoline-2-carbonyl)piperidine-4-carboxylate has been used in scientific research for its potential applications in various fields. It has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation.
Propriétés
IUPAC Name |
methyl 1-(quinoline-2-carbonyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-22-17(21)13-8-10-19(11-9-13)16(20)15-7-6-12-4-2-3-5-14(12)18-15/h2-7,13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXRJIZIOQSZNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(quinoline-2-carbonyl)piperidine-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B7473648.png)
![3-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7473653.png)
![N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]benzamide](/img/structure/B7473655.png)

![1-[(2-Chlorophenyl)methyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7473680.png)


![2-Chloro-1-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7473693.png)





